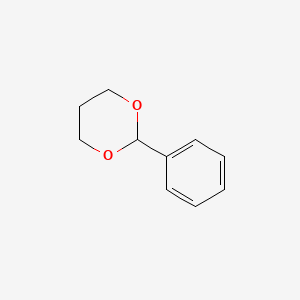

2-Phenyl-1,3-dioxane

Beschreibung

2-Phenyl-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted with a phenyl group at the 2-position. Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.20 g/mol) . The compound is synthesized via acid-catalyzed reactions between diols and benzaldehyde derivatives, as demonstrated in the preparation of (2S,4S)-4-(hydroxymethyl)-2-phenyl-1,3-dioxane using benzaldehyde dimethyl acetal and CSA (camphorsulfonic acid) .

Key applications include:

- Flavoring agent: As part of benzaldehyde glyceryl acetal (FEMA 2129), it contributes to food flavoring .

- Pharmaceutical intermediates: Derivatives like 2-phenyl-1,3-dioxane-2-yl-methyltriazoles are precursors to fungicides such as etaconazole and propiconazole .

- Polymer chemistry: Used in the synthesis of vitrimers through debenzalation processes .

Eigenschaften

CAS-Nummer |

772-01-0 |

|---|---|

Molekularformel |

C10H12O2 |

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C10H12O2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2 |

InChI-Schlüssel |

LNEMDIUSUQPKIP-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(OC1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Phenyl-1,3-dioxane vs. 2-Phenyl-1,3-dioxolane

Key Insight : The six-membered dioxane ring enhances conformational stability and resistance to oxidation compared to the five-membered dioxolane, making it preferable for applications requiring robustness .

Substituent Effects on 2-Phenyl-1,3-dioxane Derivatives

Table 1: Impact of Substituents on Properties

Key Insight : Hydroxymethyl and bromomethyl groups enhance reactivity for polymerization or substitution, while methyl groups improve thermal stability .

Stereochemical and Conformational Variants

- (2R,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane : Melting point = 52.6–53.4°C; distinct NMR signals at δ 4.54 ppm (CH₂) .

- (2S,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane : Melting point = 77.1–78.0°C; NMR δ 3.64 ppm (t, J = 10.7 Hz) .

Key Insight : Stereochemistry significantly affects physical properties and reactivity, with diastereomers showing divergent melting points and spectral profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.